4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential antimicrobial properties. This compound features a fluoro-substituted benzoic acid moiety linked to a pyrazole ring, which is known for its diverse biological activities. The introduction of fluorine atoms into organic compounds often enhances their biological activity, making this compound a candidate for further research.
The compound can be synthesized through various chemical processes, and it has been studied for its antimicrobial effects against several pathogenic bacteria. Research has shown that derivatives of this compound exhibit significant inhibitory activity against Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Acinetobacter baumannii .
4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid belongs to the class of benzoic acids and pyrazole derivatives. It is classified as an aromatic carboxylic acid due to the presence of the carboxylic acid functional group (-COOH) attached to an aromatic ring.
The synthesis of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid typically involves the following steps:
For instance, one method reported involves the reaction of 4-fluorobenzoic acid with hydrazine hydrate in the presence of a solvent such as ethanol. The reaction conditions may require refluxing for several hours to ensure complete conversion, followed by purification steps such as recrystallization or chromatography to isolate the final product .
The molecular formula is , with a molecular weight of approximately 196.17 g/mol. The compound exhibits characteristic functional groups that can be identified through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions typical for carboxylic acids and aromatic compounds:
For example, esterification reactions often require heating the mixture under reflux conditions with an excess of alcohol and an acid catalyst, leading to the formation of esters that can be further analyzed or utilized in biological studies .
The antimicrobial activity of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid is believed to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. The presence of both the fluorine atom and the pyrazole ring may enhance its ability to penetrate bacterial membranes and disrupt cellular functions.
Studies have indicated that derivatives of this compound exhibit minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against certain bacterial strains, suggesting potent antibacterial activity .
The compound typically appears as a white crystalline solid, with melting points that can vary based on purity and specific synthesis methods. Solubility in organic solvents like ethanol or dimethyl sulfoxide is common, while solubility in water may be limited due to its hydrophobic nature.
Key chemical properties include:
4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid has potential applications in:
The benzoic acid-pyrazole core exhibits potent bactericidal activity against drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Derivatives featuring halogen substitutions (particularly chlorine or bromine at the aniline moiety) demonstrate minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL against clinical MRSA isolates. This potency surpasses conventional antibiotics like vancomycin (MIC 6.25–12.5 μg/mL) in standardized broth microdilution assays [1] [5].
A critical advantage lies in the scaffold's biofilm-disrupting capabilities. Unlike many conventional antibiotics that target metabolically active cells, fluorinated pyrazole derivatives effectively inhibit biofilm formation and eradicate mature biofilms of S. aureus at sub-MIC concentrations (0.5–1× MIC). This is clinically significant given that 40–70% of prosthetic device infections involve biofilm-embedded staphylococci that resist immune clearance and antibiotic penetration [1] [5]. Time-kill assays confirm rapid bactericidal action within 6 hours at 4× MIC concentrations, indicating potential for acute infection control [5].
The scaffold demonstrates a low resistance development propensity. Multistep resistance selection experiments with S. aureus and E. faecalis show minimal MIC increases (≤2-fold) after 20 serial passages, contrasting sharply with fluoroquinolones which develop high-level resistance within 10 passages. This suggests a multi-target mechanism that reduces selective pressure for mutation-based resistance—a key advantage against adaptive pathogens [1] [5].
Table 1: Antimicrobial Activity Profile of Key Derivatives
Derivative Structure | MIC against MRSA (μg/mL) | MIC against VRE (μg/mL) | Biofilm Inhibition (% at 1× MIC) | Resistance Development (Fold-change after 20 passages) |
---|---|---|---|---|
3-Bromo-aniline derivative | 0.78 | 1.56 | 92% | 2× |
Bis(trifluoromethyl)-aniline | 0.78 | 3.12 | 89% | 2× |
4-Chloro-3-methyl-aniline | 3.12 | 6.25 | 78% | 2× |
Vancomycin (Control) | 6.25 | 12.5 | 60% | 128× |
Against persister cells—dormant bacterial subpopulations responsible for chronic infections—the scaffold outperforms standard therapies. Derivatives like the bis(trifluoromethyl)aniline compound achieve >3-log reduction in stationary-phase S. aureus persisters within 24 hours, whereas vancomycin shows negligible activity against non-dividing cells. This capability addresses a critical limitation in current anti-infective regimens [1] [5].
The integration of fluorine atoms at strategic positions profoundly enhances the pharmacodynamic and pharmacokinetic properties of pyrazole-benzoic acid hybrids. Fluorine's high electronegativity (3.98 Pauling scale) and small atomic radius (1.47 Å) enable precise modulation of electronic effects without steric disruption. This facilitates optimal membrane permeation through lipophilic bacterial envelopes, as evidenced by flow cytometry assays showing >80% uptake of fluorinated derivatives into S. aureus within 15 minutes [3] [5] [6].
The positional effects of fluorine substitution follow distinct structure-activity relationship (SAR) trends. Meta- and para-fluorine on the phenyl hydrazone moiety enhance activity against Acinetobacter baumannii (MIC 6.25 μg/mL), whereas ortho-fluorine diminishes potency due to conformational strain. Introducing trifluoromethyl groups (-CF₃) delivers dual benefits: heightened lipophilicity (log P increase of 1.2–1.8 units) and metabolic stability, reducing hepatic clearance in microsomal assays. This is evidenced by bis(trifluoromethyl) derivatives maintaining >90% bioactivity after 60-minute incubation with mouse liver microsomes [3] [5] [6].
Table 2: Structure-Activity Relationship of Fluorine Modifications
Fluorine Modification | Lipophilicity (log P) | MIC against MRSA (μg/mL) | Membrane Permeabilization (% vs control) | Metabolic Stability (t½, min) |
---|---|---|---|---|
None | 2.8 | 12.5 | 42% | 12 |
meta-F | 3.1 | 6.25 | 68% | 28 |
para-CF₃ | 3.9 | 3.12 | 75% | 41 |
3,5-bis(CF₃) | 4.7 | 0.78 | 88% | >60 |
The scaffold enables rational drug design through its synthetic versatility. The carboxylic acid group facilitates salt formation for aqueous solubility enhancement (e.g., sodium salts achieving >5 mg/mL solubility at physiological pH), while the pyrazole nitrogen allows regioselective alkylation to fine-tune steric and electronic parameters. Hydrazone formation at the 4-position provides access to diverse pharmacophores via condensation with substituted hydrazines, enabling rapid SAR exploration [3] [6]. Electron-withdrawing groups like halogens or trifluoromethyl on the aniline ring consistently boost potency by increasing membrane interaction, as confirmed in surface plasmon resonance studies showing 10-fold higher binding to bacterial phospholipids versus electron-donating analogs [1] [5].
The hydrogen bond acceptor capacity of the pyrazole nitrogen synergizes with fluorine's sigma-hole effects to disrupt bacterial membrane integrity. Protein leakage assays demonstrate 3-fold higher cytoplasmic protein release from MRSA treated with fluorinated derivatives versus non-fluorinated analogs, confirming membrane disruption as a primary mechanism. This multi-point interaction reduces susceptibility to target-based resistance mechanisms common in single-target antibiotics [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7